1-(4-Chlorophenyl)-3-phenylazetidin-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
62082-49-9 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenylazetidin-3-ol |
InChI |
InChI=1S/C15H14ClNO/c16-13-6-8-14(9-7-13)17-10-15(18,11-17)12-4-2-1-3-5-12/h1-9,18H,10-11H2 |
InChI Key |
YIVGQNZFPCYANC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Retrosynthetic Analysis of 1 4 Chlorophenyl 3 Phenylazetidin 3 Ol
Established Synthetic Routes to 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol
Cycloaddition Reactions in the Formation of the Azetidine (B1206935) Core
[2+2] Cycloaddition reactions, particularly the aza Paternò–Büchi reaction, represent a powerful and atom-economical method for the construction of the azetidine ring. nih.govrsc.org This photochemical reaction involves the cycloaddition of an imine with an alkene to directly form the four-membered ring.
A plausible retrosynthetic analysis based on this approach for this compound would involve the disconnection of the azetidine ring to an N-(4-chlorophenyl)imine and a suitable alkene precursor. One potential pathway involves the reaction of an imine, such as N-(benzylidene)-4-chloroaniline, with an enol ether or a related alkene that can be subsequently converted to the tertiary alcohol.
Retrosynthetic Approach via [2+2] Cycloaddition:
| Target Molecule | Retrosynthetic Disconnection | Precursors |
| This compound | [2+2] Cycloaddition | N-(benzylidene)-4-chloroaniline and a vinyl ether or equivalent |
The forward synthesis would then involve the photochemical irradiation of a mixture of N-(benzylidene)-4-chloroaniline and a vinyl ether, such as 2-methoxypropene, to yield a 3-methoxy-3-methyl-azetidine derivative. Subsequent deprotection of the methoxy (B1213986) group and reaction with a phenyl Grignard reagent could potentially lead to the desired this compound. However, challenges such as regioselectivity and stereoselectivity of the cycloaddition, as well as potential side reactions, would need to be carefully addressed. nih.gov
Ring-Closing Strategies for this compound Synthesis
Intramolecular cyclization is a common and effective strategy for the formation of azetidine rings. This approach typically involves the formation of a linear precursor containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship.
A retrosynthetic analysis based on a ring-closing strategy would disconnect the azetidine ring at the N1-C2 or N1-C4 bond, leading to a 3-amino-1-halopropane or a 1-amino-3-halopropane derivative, respectively. For the synthesis of this compound, a key intermediate would be a derivative of 2-amino-1-phenylethanol.
Retrosynthetic Approach via Intramolecular Cyclization:
| Target Molecule | Retrosynthetic Disconnection | Key Intermediate | Precursors |
| This compound | Intramolecular N-alkylation | 1-((4-chlorophenyl)amino)-3-halo-2-phenylpropan-2-ol | 4-chloroaniline (B138754) and a 2-phenyl-2-(halomethyl)oxirane |
In the forward synthesis, 4-chloroaniline could be reacted with a suitably substituted epoxide, such as 2-phenyl-2-(chloromethyl)oxirane, to open the epoxide ring and form a halo-amino alcohol intermediate. Subsequent intramolecular cyclization under basic conditions would then yield the desired azetidin-3-ol (B1332694). The regioselectivity of the epoxide opening is a critical factor in this approach.
Precursor Functionalization and Derivatization in this compound Assembly
Another viable strategy involves the construction of a pre-functionalized azetidine ring followed by the introduction of the desired substituents. A particularly relevant approach is the synthesis of 3,3-diarylazetidines from N-protected 3-azetidinones.
Retrosynthetic Approach via Precursor Functionalization:
| Target Molecule | Retrosynthetic Disconnection | Key Intermediate | Precursors |
| This compound | N-Arylation and C3-Arylation | N-Boc-3-hydroxy-3-phenylazetidine | N-Boc-3-azetidinone and Phenyllithium (B1222949) |
This synthetic route would commence with the readily available N-Boc-3-azetidinone. Reaction with phenyllithium or a phenyl Grignard reagent would yield N-Boc-3-hydroxy-3-phenylazetidine. The subsequent step would involve the removal of the Boc protecting group followed by N-arylation with a suitable 4-chlorophenylating agent, such as 1-chloro-4-iodobenzene (B104392) or 4-chlorophenylboronic acid, under palladium-catalyzed cross-coupling conditions.
Novel and Optimized Synthetic Approaches for this compound
Modern synthetic chemistry continually seeks to improve upon established methods by enhancing efficiency, selectivity, and sustainability.
Catalytic Systems for Enhanced Stereoselectivity in this compound Synthesis
The synthesis of this compound can result in the formation of stereoisomers. The development of catalytic systems that can control the stereochemical outcome of the reaction is a key area of research.
For cycloaddition reactions, chiral Lewis acid catalysts or organocatalysts could be employed to induce enantioselectivity in the formation of the azetidine ring. Similarly, in ring-closing strategies involving the opening of a chiral epoxide, the use of chiral catalysts can ensure the stereospecific formation of the desired enantiomer of the final product.
Potential Catalytic Systems for Stereoselective Synthesis:
| Reaction Type | Catalyst Type | Potential Outcome |
| [2+2] Cycloaddition | Chiral Lewis Acids (e.g., derived from Ti, Cu, or Zn) | Enantioselective formation of the azetidine ring |
| Intramolecular Cyclization | Chiral Epoxide Hydrolase Mimics or Chiral Bases | Kinetic resolution of racemic precursors or stereospecific cyclization |
| N-Arylation | Chiral Palladium-Phosphine Complexes | Potential for dynamic kinetic resolution during C-N bond formation |
Green Chemistry Principles Applied to this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound would focus on several key areas.
One primary consideration is the use of greener solvents. Traditional organic solvents could be replaced with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids, where feasible. Furthermore, the development of solvent-free reaction conditions, for example using ball milling, is a promising avenue.
Application of Green Chemistry Principles:
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Safer Solvents | Replacement of chlorinated solvents with water, ethanol, or 2-methyltetrahydrofuran. | Reduced toxicity and environmental impact. |
| Atom Economy | Utilizing cycloaddition reactions which are inherently atom-economical. | Maximization of the incorporation of starting materials into the final product. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | Reduced waste and increased reaction efficiency. |
| Energy Efficiency | Utilizing photochemical reactions at ambient temperature or microwave-assisted synthesis. | Reduced energy consumption. |
Flow Chemistry Applications for Scalable Synthesis of this compound
The scalable synthesis of complex heterocyclic scaffolds such as this compound is a significant challenge in pharmaceutical and materials chemistry. Traditional batch processing often faces limitations in terms of heat and mass transfer, reaction time, safety, and scalability. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, leading to improved yields, purity, and safety, particularly for reactions involving strained ring systems like azetidines. nih.govacs.org
While specific literature on the flow synthesis of this compound is not available, principles can be extrapolated from analogous syntheses of 3-hydroxyazetidine derivatives. A prominent approach involves the domino reaction of an amine with an epihalohydrin, which proceeds through nucleophilic addition followed by an intramolecular N-cyclization. nih.gov For the target molecule, this would involve the reaction of 4-chloroaniline with a suitable phenyl-substituted epihalohydrin.
The advantages of a continuous flow process for such a synthesis are numerous. Flow reactors, with their high surface-area-to-volume ratio, allow for superior control of reaction temperature, which is critical for activating the nucleophilic addition and the subsequent intramolecular cyclization. nih.gov This enhanced control can reduce the activation energy of the reaction compared to batch methods, leading to significantly faster and more efficient protocols. nih.gov Furthermore, the intrinsic automation of flow setups simplifies the process, avoiding potentially hazardous operations like the dropwise addition of reactive intermediates and enabling a safer, more robust production environment. acs.orguniba.it
Research on the synthesis of 3-hydroxyazetidinium salts from secondary amines and epichlorohydrin (B41342) has demonstrated the superiority of flow methods over batch synthesis. nih.govacs.org In these studies, parameters such as solvent, temperature, and residence time were optimized to maximize yield. For instance, ethanol was found to be a suitable solvent to avoid clogging issues that occurred with water due to the low solubility of reagents. nih.gov The yield of the azetidinium salt was shown to increase significantly with temperature. nih.gov These findings provide a strong basis for developing a scalable, on-demand continuous flow process for this compound.
The table below, based on data from analogous azetidinium salt syntheses, illustrates the potential improvements offered by flow chemistry over traditional batch methods.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
|---|---|---|---|
| Typical Reaction Time | Hours to days (e.g., 48 h) | Minutes (e.g., 60 min residence time) | nih.gov |
| Yield | Moderate (e.g., ~75% under optimized conditions) | Higher (Improved yields due to better control) | nih.govacs.org |
| Temperature Control | Less precise, potential for hotspots | Excellent, uniform heating/cooling | nih.gov |
| Safety | Manual addition of reagents can be hazardous | Automated, enclosed system reduces exposure | acs.org |
| Scalability | Challenging, requires larger reactors | Easier, achieved by running the system for longer | nih.gov |
Retrosynthetic Disconnections and Strategic Bond Formations for this compound
Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available precursors. bham.ac.uk For this compound, several logical disconnections can be proposed based on established methods for azetidine ring formation. rsc.org The strained four-membered ring is the key structural motif, and its formation represents the central synthetic challenge.
The most common and strategically sound disconnections involve the cleavage of the carbon-nitrogen bonds, as these are relatively easy to form in the forward synthesis. bham.ac.uk
Disconnection I: Intramolecular Nucleophilic Substitution
A primary retrosynthetic approach involves disconnecting the N1-C2 and N1-C4 bonds. This strategy points towards an intramolecular SN2 cyclization. The forward synthesis would involve the reaction of 4-chloroaniline with a suitable three-carbon electrophile containing a phenyl group and a hydroxyl group. A plausible precursor is a substituted 3-chloro-1-propanol (B141029) derivative, such as 1-chloro-3-(4-chlorophenylamino)-1-phenylpropan-2-ol. This intermediate, in turn, can be derived from the ring-opening of a phenyl-substituted epoxide (e.g., 2-phenyl-2-(chloromethyl)oxirane) by 4-chloroaniline. This approach is analogous to the well-established synthesis of azetidinium salts from amines and epichlorohydrin. nih.govfrontiersin.org
Disconnection II: Photochemical [2+2] Cycloaddition (Norrish-Yang Cyclization)
An alternative strategy involves a photochemical approach. The Norrish-Yang cyclization is a powerful method for forming azetidinols. beilstein-journals.org Disconnecting the C2-C3 bond and the C4-O-H bond via this pathway leads to an α-amino ketone precursor. For the target molecule, the precursor would be 2-((4-chlorophenyl)(methyl)amino)-1-phenylethan-1-one (assuming a temporary N-methyl group that can be removed later) or a similar α-aminoacetophenone derivative. In the forward direction, irradiation of this precursor would induce a 1,5-hydrogen atom transfer followed by radical recombination (ring closure) to forge the azetidin-3-ol scaffold. beilstein-journals.org
Disconnection III: Aza-Paterno-Büchi Reaction
Another disconnection strategy considers a [2+2] cycloaddition, specifically the aza-Paterno-Büchi reaction. rsc.org By disconnecting the N1-C2 and C3-C4 bonds, the precursors are identified as an imine and a ketene (B1206846) or enol ether. In this case, the reaction would be between N-(4-chlorophenyl)methanimine and a phenyl-substituted ketene. While synthetically challenging, this approach highlights a different bond-forming strategy to access the core azetidine structure.
The following table summarizes the primary retrosynthetic disconnections for this compound.
| Disconnection Strategy | Strategic Bonds Cleaved | Key Precursors (Synthons) | Forward Synthetic Reaction | Reference |
|---|---|---|---|---|
| Intramolecular SN2 Cyclization | N1-C2 and N1-C4 | 4-Chloroaniline and a phenyl-substituted epihalohydrin or equivalent C3 electrophile | Nucleophilic opening of epoxide followed by intramolecular cyclization | nih.govfrontiersin.org |
| Norrish-Yang Cyclization | C2-C3 and C4-H (from precursor) | α-((4-chlorophenyl)amino)acetophenone derivative | Photochemical 1,5-hydrogen abstraction and cyclization | beilstein-journals.org |
| C(sp3)-H Amination | N1-C4 and C4-H | γ-amino alcohol with a directing group | Palladium-catalyzed intramolecular C-H amination | rsc.org |
Each of these retrosynthetic pathways offers a viable, albeit distinct, approach to the synthesis of this compound, leveraging different fundamental bond-forming reactions to construct the strained azetidine ring. The choice of a specific route would depend on factors such as precursor availability, desired stereochemical control, and scalability requirements.
Advanced Reaction Chemistry and Mechanistic Studies of 1 4 Chlorophenyl 3 Phenylazetidin 3 Ol
Ring-Opening Reactions of the Azetidine (B1206935) Core in 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol
The significant ring strain within the azetidine ring of approximately 25.4 kcal/mol is a primary driver for its reactivity, making it more stable than aziridines but more reactive than the corresponding five-membered pyrrolidines. This stored energy can be released through various ring-opening reactions.
Nucleophilic Ring-Opening Pathways and Mechanisms
The azetidine ring in this compound can be activated towards nucleophilic attack through quaternization of the nitrogen atom. Treatment with an alkylating agent, such as methyl triflate, would form the corresponding azetidinium ion. This positively charged intermediate is highly susceptible to ring-opening by a variety of nucleophiles.
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of the azetidinium ion derived from this compound, nucleophilic attack could potentially occur at either the C2 or C4 positions. The C2 position is influenced by the phenyl group at C3, while the C4 position is less sterically hindered. The N-(4-chlorophenyl) group, being electron-withdrawing, enhances the electrophilicity of the ring carbons.
A plausible mechanism for the nucleophilic ring-opening of the corresponding azetidinium ion is depicted below:
Scheme 1: Proposed Nucleophilic Ring-Opening of the Azetidinium Ion of this compound
| Nucleophile (Nu⁻) | Expected Product |
| Azide (N₃⁻) | 3-Azido-1-(4-chlorophenyl)-1-methylamino-3-phenylpropan-1-ol |
| Cyanide (CN⁻) | 4-(4-chlorophenyl)-4-methylamino-2-phenyl-2-hydroxybutanenitrile |
| Alkoxide (RO⁻) | 3-Alkoxy-1-(4-chlorophenyl)-1-methylamino-3-phenylpropan-1-ol |
Electrophilic Ring-Opening Pathways and Mechanisms
Acid-catalyzed ring-opening of azetidines, particularly those bearing a hydroxyl group, can proceed through protonation of either the nitrogen atom or the hydroxyl group. In the case of this compound, protonation of the nitrogen atom would lead to an azetidinium ion, rendering the ring susceptible to attack by the counter-ion or other nucleophiles present in the medium.
Alternatively, protonation of the tertiary alcohol could lead to the formation of a carbocation at the C3 position, stabilized by the adjacent phenyl group. This carbocationic intermediate could then undergo rearrangement or attack by a nucleophile. A notable acid-catalyzed transformation for 3-hydroxyazetidines is a rearrangement to form 2-oxazolines, as will be discussed in section 3.2.1.
Thermal and Photochemical Ring-Opening Mechanisms
Photochemical reactions of N-arylazetidines can involve excitation of the aromatic chromophore. This can lead to various processes, including intersystem crossing to a triplet state, followed by reactions such as hydrogen abstraction or electron transfer, which could initiate ring-opening. The photochemical stability of N-arylazetidines is often dependent on the nature and position of substituents on the aromatic ring.
Functional Group Transformations and Derivatizations on this compound
Beyond ring-opening reactions, the functional groups of this compound offer opportunities for various transformations.
Reactions at the Tertiary Alcohol Moiety
The tertiary alcohol in this compound is a key site for functionalization.
Esterification: Esterification of the tertiary alcohol can be challenging due to steric hindrance. However, under forcing conditions or with highly reactive acylating agents (e.g., acid chlorides or anhydrides in the presence of a suitable catalyst), ester formation is possible.
| Acylating Agent | Catalyst | Expected Product |
| Acetic Anhydride | DMAP | 1-(4-Chlorophenyl)-3-phenylazetidin-3-yl acetate |
| Benzoyl Chloride | Pyridine | 1-(4-Chlorophenyl)-3-phenylazetidin-3-yl benzoate |
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an azetine, a four-membered ring containing a double bond. This reaction would likely require strong acid and heat, and the stability of the resulting azetine would be a concern.
Rearrangement to 2-Oxazolines: A significant reaction of 3-hydroxyazetidines is the acid-catalyzed rearrangement to form 2-oxazolines. This transformation is believed to proceed via a Ritter-type reaction mechanism. The tertiary alcohol is protonated and leaves as water, generating a stabilized tertiary carbocation at C3. Intramolecular attack by the nitrogen atom of the azetidine ring onto the carbocation, followed by rearrangement, leads to the formation of the five-membered oxazoline (B21484) ring.
Scheme 2: Proposed Mechanism for the Rearrangement of this compound to a 2-Oxazoline
Transformations Involving the Phenyl and Chlorophenyl Substituents
The two aromatic rings in the molecule can undergo typical electrophilic and nucleophilic aromatic substitution reactions, although the reactivity will be influenced by the azetidine ring.
Electrophilic Aromatic Substitution: The phenyl group at C3 is activated towards electrophilic aromatic substitution, with the azetidinyl group likely directing ortho- and para- substitution. The N-(4-chlorophenyl) group is deactivated due to the electron-withdrawing nature of the nitrogen atom and the chlorine atom. Electrophilic substitution on this ring would be less favorable and would likely occur at the positions ortho to the azetidinyl group.
Nucleophilic Aromatic Substitution: The chlorine atom on the N-phenyl ring is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles and under conditions that favor an SNAr mechanism. The electron-withdrawing nature of the azetidinyl nitrogen would further activate the ring towards this type of reaction.
| Reaction Type | Reagent | Expected Product Moiety |
| Nitration | HNO₃/H₂SO₄ | Nitrophenyl group at C3 (ortho, para) |
| Halogenation | Br₂/FeBr₃ | Bromophenyl group at C3 (ortho, para) |
| Nucleophilic Substitution | NaOMe | N-(4-methoxyphenyl)azetidine |
Reactivity of the Tertiary Amine Nitrogen Atom
The nitrogen atom in this compound is a tertiary amine, and its reactivity is significantly influenced by its incorporation into the strained azetidine ring and its attachment to a 4-chlorophenyl group. The lone pair of electrons on the nitrogen atom is integral to its chemical behavior, participating in reactions such as protonation, oxidation, and quaternization.
The basicity of the nitrogen atom is attenuated compared to a simple N-alkylaniline due to the electronic effects of the substituents. The 4-chlorophenyl group is an electron-withdrawing group, which delocalizes the nitrogen's lone pair into the aromatic π-system, thereby reducing its availability for protonation. This delocalization is a common feature in N-aryl amines and results in lower pKa values compared to their aliphatic counterparts.
Oxidation Reactions:
The tertiary amine nitrogen can undergo oxidation to form an N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different stability and reactivity profiles, potentially leading to rearrangement products.
Quaternization Reactions:
The nitrogen atom can react with alkyl halides to form quaternary ammonium (B1175870) salts. This is a standard SN2 reaction where the nitrogen acts as a nucleophile. The rate of this reaction will be influenced by the steric hindrance around the nitrogen atom and the electronic effects of the aryl substituent. The strained nature of the azetidine ring may also play a role in the reactivity of the nitrogen towards quaternization.
Influence of Azetidine Ring Strain on the Reactivity Profile of this compound
The four-membered azetidine ring in this compound possesses significant ring strain, estimated to be around 25.4 kcal/mol. researchgate.net This inherent strain is a dominant factor in the chemical reactivity of the molecule, making it susceptible to ring-opening reactions that relieve this strain. researchgate.netrsc.org The reactivity of azetidines is intermediate between the highly reactive aziridines and the more stable pyrrolidines. researchgate.net
The presence of a hydroxyl group at the C3 position, along with a phenyl group, introduces additional electronic and steric factors that can influence the course of ring-opening reactions. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a stabilized tertiary carbocation at the C3 position. This carbocation is benzylic, being adjacent to the phenyl ring, which further enhances its stability through resonance.
Acid-Catalyzed Ring-Opening:
In the presence of acids, this compound can undergo a variety of ring-opening reactions. A notable example is a Ritter-type reaction cascade that can lead to the formation of highly substituted 2-oxazolines. acs.org This transformation is initiated by the formation of the stable tertiary carbocation at C3, which is then trapped by a nitrile, followed by intramolecular cyclization involving the nitrogen atom of the azetidine ring.
Nucleophilic Ring-Opening:
The azetidine ring can also be opened by nucleophiles. The reaction of azetidines with chloroformates, for instance, can lead to the formation of γ-chloroamines. acs.org The regioselectivity of nucleophilic attack (at C2 or C4) would be influenced by the nature of the N-substituent and the reaction conditions.
The table below summarizes the key factors influencing the reactivity of the azetidine ring in the title compound.
| Factor | Influence on Reactivity | Potential Reactions |
| Ring Strain | Primary driving force for reactivity. | Ring-opening reactions. |
| 3-Hydroxy Group | Can act as a leaving group upon protonation. | Acid-catalyzed ring-opening, formation of carbocation intermediates. |
| 3-Phenyl Group | Stabilizes a carbocation at the C3 position. | Facilitates reactions proceeding through a C3 carbocation. |
| N-(4-Chlorophenyl) Group | Influences the nucleophilicity of the nitrogen and the electronic properties of the ring. | Modulates the rate and outcome of ring-opening and substitution reactions. |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Rings of this compound
The molecule this compound contains two aryl rings that can potentially undergo aromatic substitution reactions: the 4-chlorophenyl ring attached to the nitrogen atom and the phenyl ring attached to the C3 carbon. The reactivity and regioselectivity of these substitutions are governed by the nature of the substituents already present on each ring.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents on the ring determine its reactivity towards electrophiles and direct the incoming electrophile to specific positions (ortho, meta, or para).
On the 4-Chlorophenyl Ring: This ring is substituted with a chlorine atom and a tertiary amine (the azetidine nitrogen).
The chlorine atom is an ortho, para-directing group but is deactivating due to its inductive electron-withdrawing effect.
The tertiary amine nitrogen is a strongly activating, ortho, para-directing group because its lone pair of electrons can be donated to the aromatic ring through resonance. However, the electron-withdrawing nature of the azetidine ring and potential steric hindrance may modulate this activating effect.
On the Phenyl Ring: This ring is attached to a tertiary carbon that also bears a hydroxyl group. This substituent can be considered an alkyl group with a hydroxyl substituent. It is generally a weak activating group and is ortho, para-directing.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) typically occurs on electron-poor aromatic rings, often those bearing strong electron-withdrawing groups and a good leaving group.
On the 4-Chlorophenyl Ring: This ring is a candidate for NAS. The chlorine atom can act as a leaving group, and the presence of the nitrogen atom, while activating for EAS, can have a more complex role in NAS. For NAS to occur, the ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. The presence of the electron-withdrawing chlorine atom facilitates this. Strong nucleophiles under forcing conditions would likely be required to replace the chlorine atom. The substitution would likely occur via an SNAr mechanism, involving the formation of a Meisenheimer complex. masterorganicchemistry.com The rate of such a reaction would be significantly enhanced by the presence of additional strong electron-withdrawing groups on the ring. masterorganicchemistry.com
On the Phenyl Ring: This ring is unlikely to undergo nucleophilic aromatic substitution under normal conditions as it lacks a suitable leaving group and is not activated by strong electron-withdrawing groups.
The following table summarizes the predicted outcomes for aromatic substitution reactions on the two aryl rings of the title compound.
| Ring | Reaction Type | Predicted Reactivity | Predicted Regioselectivity |
| 4-Chlorophenyl | Electrophilic Aromatic Substitution | Activated (due to N) | Ortho to the nitrogen atom |
| 4-Chlorophenyl | Nucleophilic Aromatic Substitution | Possible with strong nucleophiles | At the position of the chlorine atom |
| Phenyl | Electrophilic Aromatic Substitution | Weakly activated | Ortho and para to the azetidine substituent |
| Phenyl | Nucleophilic Aromatic Substitution | Unlikely | N/A |
Stereochemical Aspects and Conformational Analysis of 1 4 Chlorophenyl 3 Phenylazetidin 3 Ol
Chirality and Stereoisomerism in 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol
The molecular structure of this compound possesses a chiral center at the C3 position of the azetidine (B1206935) ring. This carbon atom is bonded to four different substituents: a hydroxyl group (-OH), a phenyl group (-C6H5), and two different carbon atoms of the azetidine ring (C2 and C4). The presence of this single stereocenter means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-1-(4-Chlorophenyl)-3-phenylazetidin-3-ol and (S)-1-(4-Chlorophenyl)-3-phenylazetidin-3-ol.
The assignment of the absolute configuration (R or S) at the C3 stereocenter is determined by the Cahn-Ingold-Prelog (CIP) priority rules. vanderbilt.eduwikipedia.orglibretexts.org The substituents attached to the chiral carbon are ranked based on their atomic number. A theoretical application of these rules to the substituents on C3 would proceed by assigning priorities, which dictates the final R/S designation based on the three-dimensional arrangement of these groups.
Table 1: Illustrative Application of Cahn-Ingold-Prelog Priority Rules for C3 of this compound
| Priority | Substituent Group | Rationale for Priority Assignment |
| 1 | -OH | The oxygen atom has a higher atomic number (8) than carbon (6) and nitrogen (7, considered at the next position from the ring carbons). |
| 2 | -C6H5 (Phenyl) | The carbon of the phenyl group is attached to three other carbons. |
| 3 | -C2H2-N-(p-ClC6H4) | The C2 atom of the ring is attached to a nitrogen atom. |
| 4 | -C4H2- | The C4 atom of the ring is attached to two hydrogen atoms. |
Note: This table provides a theoretical framework for priority assignment. The exact priority between the ring carbons (C2 and C4) depends on a full analysis of the atoms further down the chain.
Asymmetric Synthesis Methodologies for Enantiopure this compound
The synthesis of a single enantiomer (enantiopure form) of this compound necessitates the use of asymmetric synthesis strategies. While specific methods for this exact compound are not extensively documented, general approaches for the asymmetric synthesis of chiral 3-hydroxyazetidines can be applied. researchgate.netbeilstein-journals.orgnih.gov These methods are designed to control the stereochemical outcome of the reaction, leading to a preponderance of one enantiomer over the other.
Common Asymmetric Synthesis Strategies:
Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst, such as a metal complex with a chiral ligand, to influence the stereochemistry of a key bond-forming reaction that creates the chiral center.
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselective formation of the desired product. After the reaction, the auxiliary is removed.
Chiral Pool Synthesis: This method utilizes a readily available enantiopure starting material from natural sources (the "chiral pool") to synthesize the target molecule.
Table 2: Overview of Potential Asymmetric Synthesis Methodologies
| Methodology | Description | Potential Application |
| Catalytic Asymmetric Cyclization | A prochiral precursor is cyclized in the presence of a chiral catalyst to form the azetidine ring with high enantioselectivity. | This could involve an intramolecular reaction where the C3 hydroxyl and phenyl groups are installed stereoselectively. |
| Use of Chiral Auxiliaries | A chiral auxiliary attached to the nitrogen or another part of the precursor molecule can direct the stereoselective addition of the phenyl or hydroxyl group. | This method offers predictable stereochemical control. |
| Starting from a Chiral Precursor | The synthesis could begin with a chiral building block, such as an enantiopure amino acid or alcohol, that already contains the desired stereochemistry. | This approach transfers the chirality from the starting material to the final product. |
Chiral Resolution Techniques for Stereoisomers of this compound
When an achiral synthesis is performed, a racemic mixture (a 1:1 mixture of both enantiomers) is obtained. To isolate the individual enantiomers, a process known as chiral resolution is employed. wikipedia.org This involves separating the enantiomers based on their different interactions with a chiral environment.
Principal Chiral Resolution Techniques:
Diastereomeric Salt Formation: The racemic mixture is reacted with an enantiopure resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.
Chiral Chromatography: This technique uses a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus achieving separation.
Enzymatic Resolution: Enzymes are chiral and can exhibit high stereoselectivity. An appropriate enzyme can be used to selectively catalyze a reaction on only one of the enantiomers in the racemic mixture. The unreacted enantiomer can then be separated from the modified enantiomer.
Table 3: Summary of Applicable Chiral Resolution Techniques
| Technique | Principle of Separation | Key Considerations |
| Diastereomeric Salt Formation | Different solubilities of diastereomeric salts. | Requires a suitable and readily available chiral resolving agent. The hydroxyl group could be derivatized with a chiral acid. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Can be a highly effective analytical and preparative method, but may be costly for large-scale separations. |
| Enzymatic Resolution | Stereoselective enzymatic reaction with one enantiomer. | Requires finding an enzyme with high activity and selectivity for one of the enantiomers. |
Conformational Landscape of the Azetidine Ring and Substituents in this compound
The four-membered azetidine ring is subject to significant ring strain. rsc.org To alleviate some of this strain, the ring is not planar but exists in a puckered conformation. rsc.orgnih.gov The degree of puckering and the preferred conformation are influenced by the substituents on the ring. researchgate.net For this compound, the bulky 4-chlorophenyl group on the nitrogen atom and the phenyl and hydroxyl groups on the C3 carbon atom play a dominant role in determining the conformational landscape.
Influence of Electronic and Steric Effects on Stereochemical Stability and Conformational Preferences
The stereochemical stability and conformational preferences of this compound are governed by a combination of steric and electronic effects.
Steric Effects: The primary factor influencing the conformation is the steric hindrance between the bulky substituents. nih.gov The 4-chlorophenyl, phenyl, and hydroxyl groups are all sterically demanding. The molecule will adopt a conformation that maximizes the distance between these groups to minimize van der Waals repulsion. For example, a conformation where the large phenyl and 4-chlorophenyl groups are in pseudo-equatorial positions would likely be favored to avoid unfavorable steric interactions.
Electronic Effects: Electronic effects also play a role in the molecule's structure and stability. mdpi.com The nitrogen atom of the azetidine ring has a lone pair of electrons. The 4-chlorophenyl group attached to the nitrogen is electron-withdrawing due to the inductive effect of the chlorine atom and the resonance effect of the phenyl ring. This can affect the basicity of the nitrogen atom and the geometry around it. The delocalization of the nitrogen's lone pair into the aromatic ring can influence the rotational barrier around the N-C(aryl) bond and may favor a specific orientation of the 4-chlorophenyl group relative to the azetidine ring. Furthermore, electronic interactions, such as dipole-dipole interactions between the C-Cl bond, the C-O bond of the hydroxyl group, and the nitrogen lone pair, can subtly influence the conformational equilibrium. researchgate.net
Table 4: Summary of Influential Steric and Electronic Effects
| Effect | Originating Group(s) | Consequence |
| Steric Hindrance | -C6H5, -C6H4Cl, -OH | Dictates the puckering of the azetidine ring and the preferred pseudo-axial/equatorial positions of substituents to minimize repulsion. |
| Inductive Effect | -Cl on the phenyl ring | Electron-withdrawing, reduces the basicity of the nitrogen atom. |
| Resonance Effect | N-aryl system | Delocalization of the nitrogen lone pair into the phenyl ring, influencing the N-C bond character and rotational barriers. |
| Dipole-Dipole Interactions | C-Cl, C-O, and N lone pair | Can lead to subtle preferences for certain conformations due to electrostatic interactions. |
Computational and Theoretical Investigations of 1 4 Chlorophenyl 3 Phenylazetidin 3 Ol
Quantum Chemical Calculations on 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and other ab initio approaches, provide insights that are often complementary to experimental data.
Electronic Structure and Molecular Orbital Analysis
A theoretical investigation into the electronic structure of this compound would involve the calculation of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Analysis of the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. Furthermore, a detailed mapping of the electron density and electrostatic potential would highlight the charge distribution across the molecule, identifying electron-rich and electron-deficient regions.
Energy Minimization, Geometry Optimization, and Vibrational Frequency Analysis
Computational chemists would typically perform geometry optimization to determine the most stable three-dimensional conformation of this compound. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined.
Following geometry optimization, a vibrational frequency analysis is usually conducted. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The theoretical spectra can be invaluable for interpreting experimental spectroscopic data.
Theoretical Reaction Pathway and Transition State Analysis for this compound Transformations
Should this molecule be a key intermediate or reactant in a chemical transformation, computational methods could be employed to elucidate the reaction mechanism. This would involve mapping the potential energy surface of the reaction, locating the transition state structures that connect reactants to products. By calculating the activation energies associated with these transition states, researchers can predict the feasibility and kinetics of different reaction pathways.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Conformational Dynamics and Flexibility in Solution and Biological Environments (Theoretical)
MD simulations could be used to explore the conformational landscape of this compound in various environments. In a simulated solvent, these studies would reveal how the molecule flexes and changes its shape. If the molecule is being investigated for potential biological activity, simulations could be performed in a model biological environment, such as a lipid bilayer or in the active site of a protein, to understand its dynamic behavior and preferred conformations in these contexts.
Solvation Effects and Intermolecular Interactions
The influence of a solvent on the structure and properties of this compound could be investigated through both implicit and explicit solvation models in computational simulations. These models allow for the calculation of solvation free energy and provide a picture of how solvent molecules arrange themselves around the solute. Furthermore, MD simulations can offer a detailed view of intermolecular interactions, such as hydrogen bonding, between the molecule and solvent molecules or other solutes.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Theoretical Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov For analogues of this compound, these models are crucial for predicting their therapeutic potential and optimizing their molecular structure for enhanced efficacy.
The foundation of any QSAR/SPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For azetidine (B1206935) derivatives, a variety of descriptors are employed to capture their unique structural and chemical features. These can be broadly categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index and connectivity indices.
Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).
Steric or Geometrical Descriptors: These account for the three-dimensional arrangement of the atoms, such as molecular volume, surface area, and ovality. researchgate.net
Thermodynamic Descriptors: Properties like molar refractivity and total energy are also considered to play a role in the biological activity of azetidine derivatives. researchgate.net
Feature selection is a critical step to identify the most relevant descriptors that contribute significantly to the model's predictive power, thereby avoiding overfitting and improving model interpretability.
Below is an interactive data table showcasing common molecular descriptors used in QSAR studies of azetidine analogues.
| Descriptor Category | Descriptor Name | Description |
| Topological | Wiener Index | Represents the sum of distances between all pairs of atoms. |
| Kappa Shape Indices | Describe the degree of branching and cyclicity. | |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
| Ovality | A measure of the non-spherical shape of the molecule. | |
| Thermodynamic | Total Energy | The total electronic energy of the molecule in its ground state. |
Once the relevant descriptors are selected, various modeling techniques can be employed to build the QSAR/SPR model. These methodologies range from traditional statistical methods to more advanced machine learning algorithms.
Statistical Approaches:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and the selected molecular descriptors (independent variables). For a series of 1,3,4-thiadiazol-2-yl azetidin-2-one (B1220530) derivatives, an MLR-based QSAR model yielded a correlation coefficient (r²) of 0.8040, indicating a good correlation between the descriptors and antimicrobial activity. researchgate.net
Machine Learning Approaches:
Machine learning algorithms are increasingly being used to develop more complex and accurate QSAR models, capable of handling non-linear relationships.
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are adept at capturing complex non-linear relationships between molecular descriptors and activity.
Support Vector Machines (SVM): SVMs are powerful for both classification and regression tasks. They work by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value.
Random Forests (RF): This is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
The performance of these models is typically evaluated using statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and external validation on a test set of compounds. A robust QSAR model will have high values for these metrics, indicating its reliability in predicting the activity of new, untested compounds.
Below is an interactive data table summarizing the performance of different predictive models from studies on azetidine analogues.
| Model Type | Compound Series | Key Statistical Metric (r²) | Cross-validated (q²) | Reference |
| MLR | 1,3,4-thiadiazol-2-yl azetidin-2-one | 0.8040 | 0.6189 | researchgate.net |
| GFA | N-aryl derivatives | 0.862 | 0.803 | mdpi.com |
Ligand-Target Interaction Modeling and Molecular Docking Studies for this compound (Theoretical Studies of Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme.
The theoretical binding mode of this compound with a hypothetical target could involve several types of interactions:
Hydrogen Bonding: The hydroxyl group at the 3-position of the azetidine ring is a potential hydrogen bond donor and acceptor. The nitrogen atom in the azetidine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl and 4-chlorophenyl rings are hydrophobic and can engage in favorable interactions with nonpolar pockets of a protein's active site.
Pi-Pi Stacking: The aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding site.
Halogen Bonding: The chlorine atom on the phenyl ring can form halogen bonds, which are noncovalent interactions between a halogen atom and a nucleophilic site.
In a hypothetical docking scenario, the 4-chlorophenyl group might orient itself within a hydrophobic pocket of the receptor, with the chlorine atom potentially forming a halogen bond. The phenyl group at the 3-position could engage in pi-pi stacking, while the hydroxyl group forms a crucial hydrogen bond with a key residue in the active site, anchoring the ligand.
Below is an interactive data table illustrating the potential interactions of this compound with a hypothetical protein target based on studies of analogous compounds.
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| 4-Chlorophenyl group | Hydrophobic interaction, Halogen bond | Leucine, Valine, Isoleucine, Serine |
| Phenyl group | Pi-pi stacking, Hydrophobic interaction | Phenylalanine, Tyrosine, Tryptophan |
| Azetidine Nitrogen | Hydrogen bond acceptor | Serine, Threonine, Asparagine |
| Hydroxyl group | Hydrogen bond donor/acceptor | Aspartate, Glutamate, Histidine |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for 1 4 Chlorophenyl 3 Phenylazetidin 3 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Analysis of 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol
While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, a deeper and unambiguous structural assignment of this compound necessitates the use of advanced NMR techniques. These methods are crucial for confirming the connectivity of atoms within the molecule and for understanding its spatial arrangement.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments
Two-dimensional (2D) NMR experiments are powerful tools for elucidating the intricate structure of this compound by mapping correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be expected to show correlations between the protons on the azetidine (B1206935) ring, specifically between the non-equivalent methylene (B1212753) protons at the C2 and C4 positions. It would also confirm the coupling between protons within the phenyl and 4-chlorophenyl rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy identifies direct one-bond correlations between protons and the carbon atoms they are attached to. This is instrumental in assigning the ¹³C signals of the azetidine ring and the aromatic systems by correlating them to their known proton resonances.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal spatial relationships between the protons of the azetidine ring and the substituents at the N1 and C3 positions, helping to define their relative orientation. In related azetidine structures, NOESY has been used to confirm stereochemistry, for example, by observing correlations between substituents on the four-membered ring. mdpi.comnih.gov
A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.
| 2D NMR Technique | Expected Key Correlations | Information Gained |
| COSY | Correlations between H2/H4 protons of the azetidine ring. Correlations among aromatic protons of both phenyl rings. | Confirms proton-proton coupling networks within the azetidine and aromatic rings. |
| HSQC | Cross-peaks between H2/H4 and C2/C4. Cross-peaks for aromatic C-H pairs. | Assigns carbon signals directly attached to protons. |
| HMBC | Correlations from azetidine H2/H4 to C3, C(ipso) of phenyl and 4-chlorophenyl rings. Correlations from aromatic protons to adjacent and quaternary carbons. | Establishes long-range connectivity, confirming the molecular framework and substituent placement. |
| NOESY | Spatial correlations between protons on the azetidine ring and the phenyl/4-chlorophenyl substituents. | Provides insights into the 3D structure and preferred conformation of the molecule. |
Solid-State NMR Applications for Polymorphism and Crystal Structure Analysis
By analyzing the ¹³C chemical shifts and their anisotropies, ssNMR can distinguish between different polymorphs. nih.gov Each polymorph would exhibit a unique ssNMR spectrum due to differences in molecular conformation and packing in the crystal lattice. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signal of less abundant carbon nuclei, providing a detailed fingerprint of the crystalline form. dur.ac.uk In cases where suitable single crystals for X-ray diffraction are difficult to obtain, ssNMR can provide crucial structural information, sometimes in conjunction with powder X-ray diffraction data, to help elucidate the crystal structure.
Single-Crystal X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the exact title compound is not publicly available, analysis of closely related N-aryl azetidine structures provides a strong basis for predicting its crystallographic features.
Crystallographic Data and Molecular Packing
A single-crystal X-ray analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. The azetidine ring is known to be puckered, and this analysis would quantify the degree of puckering. nih.gov The orientation of the 4-chlorophenyl group at the nitrogen atom and the phenyl and hydroxyl groups at the C3 position would be unequivocally determined.
The table below presents hypothetical crystallographic data for this compound, based on data from analogous heterocyclic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.0 |
| Volume (ų) | 1295 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.40 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The presence of a hydroxyl group in this compound makes it a prime candidate for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen atom). The nitrogen atom of the azetidine ring could also potentially act as a hydrogen bond acceptor.
In the solid state, it is highly probable that the molecules would form hydrogen-bonded networks. mdpi.com These could be simple dimeric structures or more extended one-, two-, or three-dimensional arrays. The analysis of the crystal structure would reveal the precise geometry of these hydrogen bonds (donor-acceptor distances and angles), which are crucial for the stability of the crystal lattice. Other non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, would also be identified and characterized. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the functional groups present.
O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group, with its broadness suggesting hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring would be observed just below 3000 cm⁻¹.
C=C Stretches: Vibrations corresponding to the carbon-carbon double bonds in the aromatic rings would be found in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond in the azetidine ring would likely appear in the 1200-1350 cm⁻¹ region.
C-O Stretch: The C-O stretching of the tertiary alcohol would be expected in the 1050-1200 cm⁻¹ range.
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, would be characteristic of the C-Cl bond.
The table below summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretching | 3200-3600 (broad) | IR |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850-2960 | IR, Raman |
| C=C (Aromatic) | Stretching | 1450-1600 | IR, Raman |
| C-N (Azetidine) | Stretching | 1200-1350 | IR |
| C-O (Alcohol) | Stretching | 1050-1200 | IR |
| C-Cl | Stretching | 700-800 | IR, Raman |
Furthermore, a detailed analysis of the low-frequency region of the Raman spectrum could provide information about the puckering motion of the azetidine ring, a characteristic feature of four-membered ring systems. nih.gov By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a more detailed assignment of the vibrational modes can be achieved, leading to a deeper understanding of the molecule's conformational properties.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable techniques for the definitive structural confirmation and elucidation of complex organic molecules. While detailed experimental fragmentation studies for this compound are not extensively reported in peer-reviewed literature, a theoretical analysis based on its chemical structure and established fragmentation principles allows for the prediction of its mass spectral behavior.
HRMS provides the high-accuracy mass measurement necessary to determine the elemental composition of the parent molecule and its fragments. For this compound, the molecular formula is C₁₅H₁₄ClNO. In positive-ion mode electrospray ionization (ESI), the compound is expected to readily form the protonated molecule, [M+H]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2+H]⁺ ion appearing at approximately one-third the intensity of the [M+H]⁺ ion, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The theoretical high-resolution mass data for the protonated molecule are presented below.
Interactive Table 1: Predicted High-Resolution Mass Spectrometry Data for Protonated this compound Users can filter and sort the data by clicking on the headers.
| Ion Species | Molecular Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |
|---|---|---|---|
| [M+H]⁺ | [C₁₅H₁₅ClNO]⁺ | 260.0837 | 262.0807 |
Tandem mass spectrometry (MS/MS) of the protonated parent ion ([M+H]⁺ at m/z 260.08) would provide insight into the compound's structure through controlled fragmentation. The fragmentation pathway is dictated by the molecule's functional groups and structural features, including the tertiary alcohol, the N-aryl bond, and the strained four-membered azetidine ring.
A plausible fragmentation pathway for this compound would likely initiate with common and energetically favorable losses, followed by cleavages of the strained ring system.
Initial Neutral Loss of Water: A primary and highly probable fragmentation step for protonated alcohols is the neutral loss of a water molecule (H₂O, 18.01 Da). This would result in the formation of a stabilized carbocation at m/z 242.0731.
Azetidine Ring Cleavage: The strained azetidine ring is susceptible to several modes of cleavage. A characteristic fragmentation for cyclic amines involves alpha-cleavage (cleavage of a bond adjacent to the nitrogen atom) followed by ring-opening. Another possibility is a retro [2+2] cycloaddition-type cleavage.
Cleavage of the C2-C3 and N1-C4 bonds could yield a fragment corresponding to a protonated N-(4-chlorophenyl)azomethine ylide or related structures.
A key fragmentation pathway could involve the cleavage of the azetidine ring to produce a styrene (B11656) fragment (m/z 104) and a 1-(4-chlorophenyl)aziridine fragment or its isomer (m/z 137).
Benzylic and Amine-related Cleavages:
Cleavage of the C3-phenyl bond would generate a significant fragment corresponding to the phenyl cation (m/z 77) or a tropylium (B1234903) ion (m/z 91) after rearrangement.
Alpha-cleavage adjacent to the nitrogen atom could lead to the formation of the 4-chlorophenylaminyl radical cation or related ions, with a key fragment being the 4-chloroaniline (B138754) ion at m/z 127.
Based on these principles, a detailed table of predicted major fragments from an MS/MS experiment on the [M+H]⁺ ion of this compound is proposed below.
Interactive Table 2: Proposed MS/MS Fragmentation Pathway for [C₁₅H₁₅ClNO]⁺ Users can filter and sort the data by clicking on the headers.
| Proposed Fragment (m/z) | Neutral Loss | Proposed Formula | Description of Proposed Fragmentation |
|---|---|---|---|
| 242.0731 | H₂O | [C₁₅H₁₃ClN]⁺ | Loss of water from the protonated tertiary alcohol. |
| 138.0650 | C₈H₇O | [C₇H₈ClN]⁺ | Cleavage of the azetidine ring with loss of a phenylcarbonyl moiety. |
| 127.0261 | C₉H₈O | [C₆H₆ClN]⁺ | Formation of protonated 4-chloroaniline following ring cleavage. |
| 111.0098 | C₉H₉NO | [C₆H₄Cl]⁺ | Formation of the chlorophenyl cation. |
| 105.0704 | C₈H₉ClN | [C₇H₅O]⁺ | Formation of the benzoyl cation following ring fragmentation. |
| 91.0542 | C₈H₉ClNO | [C₇H₇]⁺ | Formation of the tropylium ion from the phenyl group after rearrangement. |
| 77.0386 | C₈H₉ClNO | [C₆H₅]⁺ | Formation of the phenyl cation. |
This theoretical fragmentation analysis provides a foundational roadmap for interpreting future experimental mass spectrometry data for this compound and related compounds. The confirmation of these pathways would require detailed studies using high-resolution tandem mass spectrometry with collision-induced dissociation (CID).
Medicinal Chemistry Perspectives: 1 4 Chlorophenyl 3 Phenylazetidin 3 Ol As a Versatile Chemical Scaffold
Strategic Derivatization of 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol for Chemical Space Exploration
The structure of this compound offers multiple points for strategic derivatization, allowing for a systematic exploration of the surrounding chemical space. The key positions for modification are the nitrogen atom of the azetidine (B1206935) ring, the para-position of the N-phenyl ring, the phenyl ring at the C3 position, and the hydroxyl group at C3.
The nitrogen atom of the azetidine ring, substituted with a 4-chlorophenyl group, provides another avenue for diversification. While direct modification of this aryl group might be challenging without altering the core scaffold, variations at this position by synthesizing analogues with different aryl or alkyl substituents can profoundly influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.
Furthermore, the phenyl group at the C3 position can be readily substituted at its ortho, meta, or para positions. Introducing various electron-donating or electron-withdrawing groups can modulate the electronic landscape of this part of the molecule. This allows for fine-tuning of interactions with target proteins, such as pi-stacking or hydrogen bonding.
A systematic approach to derivatization, often guided by computational modeling, can generate a library of analogues with diverse physicochemical properties and pharmacological profiles. This exploration is crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds.
Design Principles for Modulating Physicochemical Characteristics of this compound Derivatives
The modulation of physicochemical properties is a cornerstone of modern drug design, aiming to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of this compound, several design principles can be applied to tailor these characteristics.
Solubility: Aqueous solubility is a critical parameter for drug delivery. To enhance the solubility of derivatives, polar functional groups capable of hydrogen bonding with water are often introduced. Converting the C3-hydroxyl group to a more polar moiety or introducing ionizable groups, such as carboxylic acids or amines, can significantly improve solubility.
Metabolic Stability: The azetidine ring itself is often more metabolically stable than larger saturated heterocycles. However, the aromatic rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategic placement of metabolically robust groups, such as fluorine atoms, on the phenyl rings can block potential sites of metabolism and enhance the compound's half-life.
Molecular Rigidity and Conformation: The inherent strain of the azetidine ring imparts a degree of rigidity to the molecule. Further conformational constraint can be achieved by introducing bulky substituents or by forming cyclic structures involving the functional groups. This can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
The following table summarizes the potential effects of specific modifications on the physicochemical properties of this compound derivatives.
| Modification Site | Type of Modification | Expected Impact on Lipophilicity | Expected Impact on Solubility | Expected Impact on Metabolic Stability |
| C3-Hydroxyl | Esterification (short alkyl chain) | Increase | Decrease | Variable |
| C3-Hydroxyl | Etherification (methyl) | Slight Increase | Slight Decrease | Increase |
| C3-Hydroxyl | Conversion to Amine | Decrease | Increase | Variable |
| C3-Phenyl Ring | Addition of -OCH3 | Slight Increase | Slight Decrease | Potential for O-demethylation |
| C3-Phenyl Ring | Addition of -CF3 | Increase | Decrease | Increase |
| N-Aryl Ring | Replacement of -Cl with -F | Slight Decrease | Slight Increase | Increase |
| N-Aryl Ring | Replacement of -Cl with -OCH3 | Slight Decrease | Slight Increase | Potential for O-demethylation |
Synthesis of Analogues and Prodrug Strategies Based on the this compound Scaffold
The synthesis of analogues of this compound typically involves multi-step sequences. A common approach starts with the construction of the azetidine ring, followed by the introduction of the desired substituents. For instance, the reaction of a suitably substituted aniline (B41778) with an epoxide bearing a leaving group can lead to the formation of the azetidine core. Subsequent functional group manipulations on the aromatic rings and the C3-hydroxyl group allow for the generation of a diverse library of analogues.
Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug. For the this compound scaffold, the C3-hydroxyl group is an ideal handle for prodrug design.
Ester Prodrugs: The hydroxyl group can be esterified with various acids to create prodrugs that are more lipophilic and can better permeate cell membranes. These esters are then hydrolyzed in vivo by esterases to release the active parent compound. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester moiety.
Phosphate (B84403) Prodrugs: To enhance aqueous solubility for intravenous administration, the hydroxyl group can be converted into a phosphate ester. This highly polar group is cleaved by alkaline phosphatases in the body to regenerate the active drug.
Carbonate and Carbamate Prodrugs: These linkages can also be utilized to temporarily mask the hydroxyl group, with their cleavage kinetics being adjustable based on the specific promoiety chosen.
The choice of the promoiety is critical and depends on the specific barrier to be overcome (e.g., poor solubility, rapid metabolism, or inefficient membrane transport).
Fragment-Based Drug Design Approaches Utilizing the Azetidine Core for Novel Ligand Discovery
Fragment-based drug design (FBDD) is a powerful strategy for the discovery of high-quality lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead molecules.
The this compound scaffold itself can be considered a collection of interconnected fragments: the 4-chlorophenyl group, the azetidine-3-ol core, and the C3-phenyl group. In an FBDD campaign, smaller, simpler azetidine-containing fragments could be screened to identify initial binding interactions. For example, a fragment library might include N-aryl azetidin-3-ols or 3-phenylazetidin-3-ol.
Once a fragment hit containing the azetidine core is identified through techniques like X-ray crystallography or NMR spectroscopy, its binding mode can be elucidated. This structural information then guides the "growing" or "linking" of the fragment to improve its affinity and selectivity.
Fragment Growing: Starting with a simple azetidine fragment bound to the target, chemical moieties can be iteratively added to explore adjacent pockets of the binding site. For instance, if N-phenylazetidin-3-ol shows weak binding, the phenyl group could be substituted with various groups to enhance interactions.
Fragment Linking: If two different fragments are found to bind in close proximity within the target's active site, they can be connected by a suitable linker. The this compound scaffold could potentially be the result of linking a 4-chlorophenyl-containing fragment and a phenyl-containing fragment via an azetidin-3-ol (B1332694) linker.
The rigid and three-dimensional nature of the azetidine core makes it an attractive scaffold for FBDD, as it can position appended fragments in well-defined orientations, facilitating the design of highly specific ligands.
Future Research Directions and Unexplored Avenues in 1 4 Chlorophenyl 3 Phenylazetidin 3 Ol Research
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The synthesis of complex azetidines like 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol traditionally relies on multi-step sequences. Future research should pivot towards more efficient and environmentally benign strategies.
Photocatalysis , for instance, presents a promising avenue. Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a powerful tool for constructing azetidine (B1206935) rings. This approach, often utilizing iridium-based photocatalysts, allows for the reaction of imines with alkenes under mild conditions, potentially offering a more direct route to the azetidine core of the target molecule. Furthermore, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes could provide an atom-economical pathway.
Biocatalysis offers a green and highly selective alternative. The use of enzymes for the synthesis of chiral building blocks is well-established. Future work could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of enantiomerically pure this compound, a critical aspect for potential pharmaceutical applications.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Photocatalysis | Mild reaction conditions, direct access to the azetidine core, potential for high stereoselectivity. |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, and potential for automation. |
| Biocatalysis | High enantioselectivity, environmentally friendly, use of renewable resources. |
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing novel transformations. The inherent ring strain of the azetidine core makes it susceptible to various ring-opening reactions, offering a gateway to diverse molecular architectures.
Future research should employ a combination of experimental and computational techniques to probe these mechanisms. Spectroscopic studies , including in-situ monitoring techniques, can help identify and characterize transient intermediates. Computational analysis , using density functional theory (DFT) and other methods, can provide detailed insights into reaction pathways, transition states, and the electronic factors governing reactivity.
Key areas for mechanistic investigation include:
Lewis acid-promoted ring-opening: Understanding the role of the Lewis acid in activating the azetidine ring and the subsequent nucleophilic attack is essential for controlling the regioselectivity and stereoselectivity of these transformations.
Photochemical reactions: For photocatalytic syntheses, detailed mechanistic studies are needed to elucidate the nature of the excited states (singlet vs. triplet), the role of energy transfer, and the behavior of radical intermediates.
Transformations of the 3-hydroxy group: Investigating the reactivity of the hydroxyl group and its influence on the stability and reactivity of the azetidine ring will be critical for developing derivatization strategies.
Integration of Artificial Intelligence and Machine Learning for Rational Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. For this compound, these technologies can be applied in several key areas.
Predictive Modeling for Synthesis: Machine learning models can be trained on existing reaction data to predict the outcomes of novel synthetic routes for azetidines. This can help chemists to identify the most promising pathways for synthesizing derivatives of the target compound, saving significant time and resources.
De Novo Drug Design: Generative AI models can be used to design novel derivatives of this compound with desired biological activities. By learning the structure-activity relationships (SAR) from existing data, these models can propose new molecules with improved potency, selectivity, or pharmacokinetic properties. For example, AI could be used to design novel inhibitors of specific enzymes or receptors based on the azetidine scaffold.
Development of High-Throughput Screening Methodologies for Derivatization Libraries
To explore the full potential of the this compound scaffold, it is essential to generate and screen large libraries of its derivatives. High-throughput screening (HTS) methodologies will be critical for this endeavor.
Automated Synthesis: The development of automated synthesis platforms will be crucial for the rapid and efficient generation of diverse derivatization libraries. This could involve the use of robotic systems for parallel synthesis, allowing for the creation of hundreds or thousands of compounds in a short period.
DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. A DEL approach could be used to explore a vast chemical space around the this compound core, identifying novel binders to a wide range of biological targets.
Quantitative High-Throughput Screening (qHTS): Moving beyond single-concentration screening, qHTS provides dose-response curves for every compound in a library, offering a more detailed and accurate assessment of their biological activity. Implementing qHTS for screening this compound derivatives would provide rich datasets for SAR analysis.
| Screening Methodology | Key Advantages for Derivatization Libraries |
| Automated Synthesis | Rapid and efficient generation of large and diverse compound libraries. |
| DNA-Encoded Libraries (DELs) | Exploration of vast chemical space to identify novel binders to various targets. |
| Quantitative HTS (qHTS) | Provides detailed dose-response data for accurate assessment of biological activity. |
Computational Design of this compound Derivatives with Tuned Theoretical Reactivity or Binding Profiles
Computational chemistry offers powerful tools for the rational design of molecules with specific properties. For this compound, these methods can be used to design derivatives with tailored reactivity or enhanced binding affinity to biological targets.
Molecular Docking: This technique can be used to predict the binding mode and affinity of derivatives to the active site of a target protein. By computationally screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with a target protein over time. This can help to understand the stability of the protein-ligand complex and to identify key interactions that contribute to binding.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately predict the electronic structure and reactivity of molecules. This can be valuable for designing derivatives with specific chemical properties, such as enhanced stability or altered reactivity in certain chemical transformations. By calculating parameters like frontier molecular orbital energies, researchers can gain a deeper understanding of the molecule's reactivity profile.
By integrating these computational approaches, it will be possible to rationally design and prioritize the synthesis of this compound derivatives with optimized properties for a range of applications, from catalysis to medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-3-phenylazetidin-3-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloaddition or ring-opening strategies. Key steps include controlling temperature (e.g., reflux in anhydrous solvents like THF or DMF) and using catalysts (e.g., Lewis acids) to facilitate azetidine ring formation . Optimizing stoichiometry and reaction time (monitored via thin-layer chromatography, TLC) can improve yields. Post-synthesis purification via column chromatography and structural confirmation via and are critical .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : X-ray crystallography is definitive for stereochemical determination, as demonstrated in analogous azetidinone derivatives . For routine analysis, (e.g., coupling constants for diastereotopic protons) and can resolve stereoisomers. High-resolution mass spectrometry (HRMS) and HPLC (with chiral columns) confirm purity and enantiomeric excess .
Advanced Research Questions
Q. How do computational methods (e.g., DFT or molecular dynamics) aid in predicting the reactivity of the azetidin-3-ol ring?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for ring-opening reactions, predicting regioselectivity in nucleophilic attacks. For example, the hydroxyl group’s orientation in the azetidine ring influences hydrogen bonding and stability . Molecular dynamics (MD) simulations in solvent environments (e.g., water/DMSO mixtures) help assess conformational flexibility and solvation effects .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., IC determination via MTT assays) and comparative studies using structural analogs (e.g., fluorinated or methoxy-substituted derivatives) can clarify structure-activity relationships . Meta-analyses of published data, accounting for experimental variables, are recommended .
Q. How can researchers design experiments to probe the compound’s potential as a chiral catalyst or pharmacophore?
- Methodological Answer : For catalytic applications, enantioselective synthesis of the azetidine ring (e.g., asymmetric cycloaddition) and testing in model reactions (e.g., aldol condensation) are key. In pharmacology, molecular docking studies (using PDB structures of target enzymes) paired with in vitro inhibition assays (e.g., kinase profiling) validate hypotheses .
Data Contradiction and Analysis
Q. Why do crystallographic data for related azetidine derivatives show variability in ring puckering parameters?
- Methodological Answer : Ring puckering in azetidines is sensitive to substituent electronic effects and crystal packing forces. For example, electron-withdrawing groups (e.g., 4-chlorophenyl) flatten the ring, while bulky substituents (e.g., 3-phenyl) induce distortion. Comparative analysis via Cambridge Structural Database (CSD) entries and variable-temperature XRD studies can isolate these effects .
Q. How should researchers address inconsistencies in synthetic yields reported for similar azetidine derivatives?
- Methodological Answer : Yield variability often stems from moisture sensitivity or trace impurities in starting materials. Replicating reactions under inert atmospheres (argon/glovebox) and using freshly distilled solvents improves reproducibility. Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent polarity) .
Structural and Mechanistic Insights
Q. What role does the 4-chlorophenyl group play in stabilizing the compound’s conformation?
- Methodological Answer : The 4-chlorophenyl group enhances rigidity via steric hindrance and π-π stacking interactions, as observed in XRD studies of related compounds. Substituent effects can be quantified using Hammett parameters () to correlate electronic contributions with rotational barriers .
Q. What mechanistic pathways explain the compound’s susceptibility to acid- or base-mediated ring-opening?
- Methodological Answer : Under acidic conditions, protonation of the hydroxyl group facilitates nucleophilic attack at the β-carbon of the azetidine ring. In basic media, deprotonation generates an alkoxide intermediate, leading to ring expansion or fragmentation. Isotopic labeling () and trapping experiments (e.g., with DO) elucidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
